7-Bromo-4-methyl-3-(dimethylamino)-4h-1,2,4-vhiadiazin-1,1-dioxide
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Overview
Description
7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide is a chemical compound known for its unique structure and properties This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazine-1,1-dioxide using bromine or a brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. Safety measures and environmental considerations are crucial in industrial settings to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thiadiazine derivatives with different oxidation states of sulfur.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of substituted thiadiazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated heterocyclic compound with potential anticancer activity.
1,2,4-Benzothiadiazine-1,1-dioxide: A related thiadiazine compound with various pharmacological activities, including antimicrobial, antiviral, and antihypertensive properties.
Uniqueness
7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide is unique due to its specific substitution pattern and the presence of both bromine and dimethylamino groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C10H12BrN3O2S |
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Molecular Weight |
318.19 g/mol |
IUPAC Name |
7-bromo-N,N,4-trimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-amine |
InChI |
InChI=1S/C10H12BrN3O2S/c1-13(2)10-12-17(15,16)9-6-7(11)4-5-8(9)14(10)3/h4-6H,1-3H3 |
InChI Key |
JQRCLZDLXGUSOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)S(=O)(=O)N=C1N(C)C |
Origin of Product |
United States |
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